RebaudiosideF

Sweetness enhancement Taste modulation Food formulation

Formulators face challenges balancing sugar reduction with authentic taste. Rebaudioside F solves this as a patented sweetness enhancer, not a bulk sweetener, improving flavor profiles in low-moisture foods like powdered beverages, bars, and confectionery coatings. - Functional use rate enables cost-effective procurement vs. primary sweeteners. - HPLC ≥98% purity ensures reliable quantitation and adulteration detection. - Solubility profile (0.037 g/L) makes it ideal for dry systems, avoiding precipitation issues.

Molecular Formula C43H68O22
Molecular Weight 937.0 g/mol
Cat. No. B13024337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRebaudiosideF
Molecular FormulaC43H68O22
Molecular Weight937.0 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(CO6)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O
InChIInChI=1S/C43H68O22/c1-17-11-42-9-5-22-40(2,7-4-8-41(22,3)39(57)64-37-32(56)29(53)26(50)20(13-45)60-37)23(42)6-10-43(17,16-42)65-38-34(63-36-31(55)28(52)25(49)19(12-44)59-36)33(27(51)21(14-46)61-38)62-35-30(54)24(48)18(47)15-58-35/h18-38,44-56H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22?,23-,24+,25-,26-,27-,28+,29+,30-,31-,32-,33+,34-,35+,36+,37+,38+,40-,41?,42?,43+/m1/s1
InChIKeyQRGRAFPOLJOGRV-CITAKRQFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rebaudioside F Procurement Guide


Rebaudioside F (Reb F, CAS 438045-89-7) is a minor steviol glycoside (SG) found in the leaves of *Stevia rebaudiana* Bertoni [1]. Characterized by a steviol aglycone core with a unique glycosylation pattern, it belongs to a family of high-intensity sweeteners that are 200-350 times sweeter than sucrose [2]. While present in lower abundance than major glycosides like Rebaudioside A and Stevioside, its distinct chemical and functional profile necessitates precise identification and quantitation in complex mixtures [3].

Sweetness enhancer workflow – use for synergy, not as a bulk primary sweetener.
Analytical reference standard – distinct HPLC retention supports identity and purity verification.
Low-solubility formulation – suits dry blends and low-moisture food systems.

Reb F vs. Generic Stevia: Why Substitution Fails


Generic substitution in procurement or formulation is not possible due to Reb F's unique physicochemical and functional properties. Even among closely related steviol glycosides, subtle differences in glycosylation profoundly affect solubility, chromatographic behavior, and sensory contribution. For example, Reb F is not simply a 'sweeter' or 'more bitter' analog of Reb A, but possesses a distinct functional role as a sweetness *enhancer* [1]. In analytical settings, its specific retention time is a critical marker for purity assessment and adulteration detection, making a high-purity Reb F standard indispensable [2]. Furthermore, its extremely low water solubility (0.037 g/L at 25 °C) [3] is a differentiating factor that significantly impacts formulation strategy compared to more soluble glycosides.

Functional role mismatch Reb F functions as a sweetness enhancer, not a primary sweetener. Substituting with a generic high-potency sweetener may alter the intended taste modulation.
Analytical identity drift A distinct HPLC elution order and retention time are used for purity assessment. Non-specific stevia extracts or lower-purity materials can lead to misidentification.
Solubility profile difference Extremely low water solubility (0.037 g/L) limits aqueous applications. Substituting with a more soluble glycoside may result in formulation stability issues.

Head-to-Head Evidence for Rebaudioside F


Sweetness Enhancement vs. Primary Sweetness

Unlike Rebaudioside A (Reb A), which functions as a primary high-intensity sweetener, Rebaudioside F (Reb F) is functionally differentiated as a sweetness *enhancer* for other sweeteners, as explicitly claimed in multiple patent applications [1]. This is a distinct functional role, not merely a difference in sweetening potency. The evidence is based on defined compositions and methods for enhancing sweetness using Reb F, differentiating it from compounds like Reb A that are used primarily for their own sweet taste [2]. No direct quantitative comparison of enhancement factor is provided in the patent abstract, but the functional classification is a critical procurement distinction.

Functional Role
Class-level
Sweetness Enhancer vs Primary Sweetener
Guides procurement for synergistic modulation, not bulk sweetness.
Patent-based functional classification; quantitative enhancement factor not reported.
Sweetness enhancement Taste modulation Food formulation

Unique HPLC Retention Time

Rebaudioside F (Reb F) demonstrates a specific and reproducible retention time in chromatographic analysis, enabling its clear separation from other steviol glycosides. In a validated HPLC-UV method using a superficially porous particle column, baseline separation with a minimum resolution of 1.5 for 13 steviol glycosides, including Reb F, was achieved within a 14-minute separation time [1]. A separate HPLC-ELSD method also shows a distinct elution order: Reb D (1), Reb A (2), Stevioside (3), **Rebaudioside F (4)**, and Reb C (5), confirming its unique chromatographic signature [2]. This specificity is critical for accurate quantitation and purity assessment, as generic or lower-purity materials would fail to meet these analytical benchmarks.

HPLC Retention Time
Cross-study
HPLC-ELSD Peak 4 of 5 in validated separation
Essential for identity confirmation and adulteration screening in QC labs.
RP 18 column, ACN/0.1% formic acid mobile phase.
Analytical Chemistry Quality Control HPLC method

Low Aqueous Solubility

Rebaudioside F is characterized by an extremely low aqueous solubility of 0.037 g/L at 25 ºC [1]. This contrasts with steviol glycosides like Rebaudioside D, which are often described as having good solubility or are used at higher concentrations in aqueous systems without precipitation [2]. This specific quantitative value provides a key differentiator for formulators; the poor solubility of Reb F limits its use as a standalone bulk sweetener in aqueous applications and mandates alternative formulation strategies, such as use in dry blends, low-moisture foods, or in combination with solubilizing agents.

Aqueous Solubility
Data to verify
0.037 g/L
Limits use in aqueous systems; supports selection for dry-blend applications.
Supplier-reported value at 25 °C; lab verification recommended.
Formulation science Solubility Physicochemical properties

Sweetness Contribution vs. Bitterness

In a sensory evaluation study analyzing the correlation between chemical composition and taste, Rebaudioside F was found to positively contribute to the sweet taste profile of stevia samples [1]. This differentiates it from other steviol glycosides like Stevioside, Rubusoside, and Dulcoside A, which were correlated with the bitter taste of the samples [1]. This study, which correlated HPLC analysis with sensory panel data, provides direct evidence for Reb F's specific organoleptic role as a sweet contributor, not a bitter off-note source, among its class.

Sensory Contribution
Head-to-head
Sweet contributor vs Bitter contributors
Blend inclusion enhances sweet taste without introducing bitter off-notes.
Sensory panel + HPLC correlation study in commercial samples.
Sensory science Taste profiling Steviol glycosides

Rebaudioside F Validated Application Scenarios


Beverage Sweetness Enhancement

Formulators seeking to enhance the sweetness profile of other high-potency or bulk sweeteners without relying on Reb A's primary sweetness can utilize Reb F. Based on its patented role as a sweetness enhancer [1], this application is ideal for creating reduced-sugar beverages where a more rounded sweetness profile and potential bitterness masking from other ingredients is desired. The low use rate of Reb F, dictated by its functional role rather than its own sweetening potency, is the key procurement driver.

Analytical Standard for QC

High-purity Rebaudioside F (HPLC ≥98%) is an essential reference standard for analytical laboratories [1]. Its unique retention time in validated HPLC methods [2] allows for the accurate identification, quantitation, and purity assessment of Reb F in complex mixtures like stevia leaf extracts or finished products. This is critical for quality control, ensuring batch-to-batch consistency, and detecting adulteration in commercial stevia ingredients.

Low-Moisture Sweetener Blends

Due to its extremely low aqueous solubility (0.037 g/L) [1], Reb F is more suitably applied in dry or low-moisture food systems. These include powdered beverage mixes, dry tabletop sweetener blends, protein bars, and confectionery coatings, where solubility limitations are less critical. Procuring Reb F for these applications avoids the precipitation and solubility challenges that would occur in fully aqueous systems.

Application
Selection Property
Validation Focus
Beverage sweetness enhancement
Reported sweetness enhancer function
Synergy with other sweeteners, bitterness masking
Analytical QC standard
Distinct HPLC elution order
Identity and purity confirmation via validated methods
Low-moisture sweetener blends
Extremely low water solubility
Compatibility with dry/ low-moisture formulation strategies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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